molecular formula C14H11N3O2 B14126015 Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate

Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate

Cat. No.: B14126015
M. Wt: 253.26 g/mol
InChI Key: DTAZVSYTVOYERX-UHFFFAOYSA-N
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Description

Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate is a heterocyclic compound that combines the structural features of both indole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate typically involves the condensation of indole derivatives with pyrimidine precursors. One common method includes the reaction of 1H-indole-6-carboxylic acid with pyrimidine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For instance, using a packed column with a suitable catalyst can facilitate the reaction under controlled temperature and pressure conditions, leading to higher throughput and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in chloroform for halogenation reactions.

Major Products

The major products formed from these reactions include halogenated indole derivatives, reduced indole derivatives, and oxidized carboxylate derivatives .

Scientific Research Applications

Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis by interacting with DNA or inhibiting key signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(pyrimidin-2-yl)-1H-indole-6-carboxylate is unique due to its dual indole-pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 1-pyrimidin-2-ylindole-6-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-13(18)11-4-3-10-5-8-17(12(10)9-11)14-15-6-2-7-16-14/h2-9H,1H3

InChI Key

DTAZVSYTVOYERX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN2C3=NC=CC=N3

Origin of Product

United States

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